[1,3]Dioxolo[4,5-f]quinoline
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Overview
Description
[1,3]Dioxolo[4,5-f]quinoline: is a heterocyclic compound that features a fused ring system containing both a quinoline and a dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method starts with anthranilic acid and chloroacetone, which undergo a series of reactions including cyclization and rearrangement to form the desired compound . The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of [1,3]dioxolo[4,5-f]quinoline can be achieved through optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,3]Dioxolo[4,5-f]quinoline can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives of this compound can be synthesized using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Chemistry: [1,3]Dioxolo[4,5-f]quinoline derivatives are used as intermediates in the synthesis of more complex organic molecules. They serve as building blocks in the development of new materials with unique electronic and photophysical properties .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of antitumor and antibacterial agents. Derivatives of this compound have been evaluated for their cytotoxicity against various cancer cell lines and their antibacterial activity against resistant bacterial strains .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique structural properties make it suitable for applications in organic electronics and optoelectronic devices .
Mechanism of Action
The biological activity of [1,3]dioxolo[4,5-f]quinoline is primarily attributed to its ability to interact with DNA and enzymes involved in cellular processes. For instance, certain derivatives inhibit DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and tumor cell proliferation.
Comparison with Similar Compounds
Quinoline: A simpler structure lacking the dioxole ring, widely used in antimalarial drugs.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring system.
[1,3]Dioxolo[4,5-c]quinoline: Another dioxolo-quinoline derivative with a different fusion pattern.
Uniqueness: [1,3]Dioxolo[4,5-f]quinoline stands out due to its unique fusion of the dioxole and quinoline rings, which imparts distinct electronic and steric properties. These properties enhance its potential as a versatile scaffold in drug design and materials science .
Properties
CAS No. |
234-20-8 |
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Molecular Formula |
C10H7NO2 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-f]quinoline |
InChI |
InChI=1S/C10H7NO2/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9/h1-5H,6H2 |
InChI Key |
CQPXNTMBZJAWOM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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